2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a dichlorophenoxy group and a thiadiazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Dichlorophenoxy Group: The dichlorophenoxy group is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with methylsulfonyl chloride under acidic conditions to form 5-(methylsulfonyl)-1,3,4-thiadiazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar auxin-mimicking properties.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with similar chemical structure and mode of action.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A herbicide with a similar structure but different toxicity profile.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C11H9Cl2N3O4S2 |
---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9Cl2N3O4S2/c1-22(18,19)11-16-15-10(21-11)14-9(17)5-20-8-3-2-6(12)4-7(8)13/h2-4H,5H2,1H3,(H,14,15,17) |
InChI Key |
CONKGOSZKBWIOY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.